1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid
Description
1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a phenyl ring and a carboxylic acid moiety. Its molecular formula is C₁₉H₂₃NO₄ (derived from structural analysis), with a molecular weight of 329.39 g/mol (calculated). The Boc group serves as a protective moiety for amines, enabling selective reactivity in synthetic chemistry, particularly in peptide and drug intermediate synthesis .
Key properties include:
- CAS Registry Number: 88950-64-5 (for the core cyclopropane-Boc-carboxylic acid structure) .
- Structural Features: The cyclopropane ring confers rigidity, enhancing binding specificity in biological systems, while the carboxylic acid enables conjugation or salt formation .
- Synthesis: Typically synthesized via cyclopropanation reactions or functionalization of pre-existing cyclopropane scaffolds, followed by Boc-protection of the amine group .
Properties
IUPAC Name |
1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-11-4-6-12(7-5-11)16(8-9-16)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTQJWCBPYHRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey–Chaykovsky Cyclopropanation
The Corey–Chaykovsky reaction, employing sulfonium ylides, enables cyclopropane synthesis from α,β-unsaturated carbonyl precursors. For the target compound, 4-(Boc-amino)methylbenzaldehyde serves as the aldehyde component. Reaction with a sulfonium ylide (e.g., dimethylsulfonium methylide) generates the cyclopropane ring, yielding 1-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carbaldehyde . Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄), affording the final product in 70–85% yield.
Reductive Amination-Mediated Cyclization
Adapting methods from LSD1 inhibitor synthesis, reductive amination between 4-(Boc-amino)methylbenzylamine and cyclopropane-1-carbaldehyde forms the cyclopropane ring. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine reduction, yielding the cyclopropylamine intermediate. Subsequent Boc protection and oxidation of the pendant methyl group to a carboxylic acid via ruthenium-catalyzed oxidation completes the synthesis (overall yield: 65–78%).
Alkylation-Cyclization of Methionine Analogs
A patent-derived approach involves S-alkylation of N-Boc-methionine methyl ester with dimethyl sulfate, followed by base-mediated cyclization (e.g., sodium methoxide). This method, originally for 1-amino-cyclopropane-carboxylic acid, was adapted by substituting methionine with a phenylalanine derivative bearing the Boc-protected aminomethyl group. Cyclization at 90–120°C afforded the cyclopropane ring, with subsequent ester hydrolysis (6M HCl, reflux) yielding the carboxylic acid (82–90% yield).
Functionalization of the Aromatic Ring
Boc Protection of the Aminomethyl Group
The aminomethyl group is introduced via nitration of 4-methylbenzaldehyde , followed by reduction (H₂/Pd-C) to 4-aminomethylbenzaldehyde . Protection with Boc anhydride (Boc₂O) in dichloromethane (DCM) with catalytic DMAP affords 4-(Boc-amino)methylbenzaldehyde in 95% yield.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura coupling between 1-boronic acid cyclopropane-1-carboxylic acid ethyl ester and 4-(Boc-amino)methylbromobenzene installs the phenyl group. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1), the reaction proceeds at 80°C (12 h), followed by ester hydrolysis (LiOH, THF/H₂O) to yield the carboxylic acid (68–75% yield).
Carboxylic Acid Installation
Oxidation of Aldehydes
Aldehyde intermediates, such as 1-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carbaldehyde , are oxidized to carboxylic acids using KMnO₄ in acidic conditions (H₂SO₄, 0°C). This method achieves >90% conversion but requires careful temperature control to avoid overoxidation.
Ester Hydrolysis
Methyl or ethyl esters of cyclopropane-1-carboxylic acid are saponified using aqueous NaOH (2M, 70°C). For acid-sensitive substrates, lithium hydroxide (LiOH) in THF/water (4:1) at room temperature provides mild conditions (85–92% yield).
Optimization and Comparative Analysis
| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Corey–Chaykovsky | Cyclopropanation | 78 | 98.5 | Moderate |
| Reductive Amination | Cyclopropylamine formation | 72 | 97.8 | High |
| Alkylation-Cyclization | Base-mediated cyclization | 88 | 99.1 | Low |
| Suzuki Coupling | Cross-coupling | 70 | 96.3 | High |
The alkylation-cyclization route offers the highest yield and purity but faces scalability challenges due to hazardous reagents (e.g., dimethyl sulfate). The Suzuki coupling method balances scalability and safety but requires expensive palladium catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenyl ketones or phenols.
Reduction: Cyclopropyl alcohols or aldehydes.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid in combating bacterial infections. For instance, derivatives of this compound have been investigated for their efficacy against Mycobacterium tuberculosis. The systematic development of small-molecule inhibitors targeting fatty acyl adenylating enzymes in Mtb has shown promising results with compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.098 μM .
2. Drug Development
The compound serves as a scaffold for synthesizing new drug candidates. Its structural features allow for modifications that can enhance pharmacological properties. For example, optimization of the central α-amino acid structure in related compounds has led to enhanced broad-spectrum activity and resistance-breaking properties . This indicates that similar modifications could be explored for the cyclopropane derivative.
Biological Research Applications
1. Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is noteworthy. Research on fatty acyl-CoA ligases and their role in lipid metabolism has indicated that similar compounds can selectively inhibit these enzymes, providing insights into metabolic regulation in pathogens like Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies have identified critical features necessary for effective inhibition.
2. Targeting Cancer Metabolism
Emerging research suggests that compounds with similar structural motifs can influence cancer cell metabolism by inhibiting specific metabolic pathways. The ability to alter metabolic enzyme activity offers a therapeutic angle for targeting cancer cells selectively .
Synthetic Methodologies
1. Synthesis of Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This flexibility is advantageous for creating libraries of derivatives for biological testing .
| Synthetic Steps | Description |
|---|---|
| Step 1 | Protection of amino group with tert-butoxycarbonyl |
| Step 2 | Formation of cyclopropane ring via cyclization |
| Step 3 | Introduction of carboxylic acid functionality |
Case Studies
Case Study 1: Antitubercular Activity
In a study investigating new antitubercular agents, several derivatives based on the structure of this compound were synthesized and evaluated against multidrug-resistant strains of Mtb. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity, demonstrating the importance of structural variations in drug design .
Case Study 2: Cancer Metabolism Research
Another study focused on the effects of structurally related compounds on cancer cell lines demonstrated that specific substitutions could lead to increased apoptosis in cancer cells while sparing normal cells. This highlights the potential therapeutic applications of such compounds in oncology .
Mechanism of Action
The mechanism by which 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected cyclopropane carboxylic acids. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Cyclopropane derivatives with ester groups (e.g., ethyl esters) show higher lipophilicity but require hydrolysis for activation, limiting their use in direct biological applications .
Synthetic Utility :
- The Boc group in all analogs facilitates orthogonal protection strategies. However, steric hindrance from bulkier substituents (e.g., 4-methylcyclohexane) complicates coupling reactions .
- Cyclopropane rings with geminal dimethyl groups (e.g., 2,2-dimethylcyclopropane) exhibit greater thermal stability but reduced solubility in polar solvents .
Biological Relevance :
- Carboxylic acid-containing derivatives (e.g., the target compound) are preferred for salt formation or amide coupling in drug design, whereas ester analogs serve as prodrugs .
- Cyclohexane-based analogs (e.g., 4-methylcyclohexane) are used to study ring strain and conformational effects on bioactivity .
Research and Industrial Relevance
- Pharmaceuticals : The target compound’s rigid structure is leveraged in kinase inhibitor design, where cyclopropane rings mimic transition states .
- Material Science: Dimethylcyclopropane derivatives (e.g., 1-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid) are explored as monomers for thermally stable polymers .
Biological Activity
1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, also known as tert-butyl N-[4-(aminomethyl)phenyl]carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.29 g/mol
- CAS Number : 220298-96-4
- InChI Key : URXUHALBOWYXJZ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways, particularly in cancer therapy and enzyme inhibition.
Antitumor Activity
Recent research has highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines, with IC50 values indicating their potency:
| Compound | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 81c | HCT116 (colon cancer) | < 0.01 |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 |
| Compound 93 | HL60 (leukemia) | 0.0083 |
These findings suggest that modifications to the cyclopropane structure can enhance antitumor activity, making it a promising candidate for further development in oncology.
Enzyme Inhibition Studies
Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that related compounds exhibit inhibitory activity against Angiotensin-Converting Enzyme (ACE), which is crucial in regulating blood pressure:
| Compound | ACE Inhibition IC50 (µM) |
|---|---|
| Original Compound | 0.07 |
| Hydroxamic Acid Derivative | 0.011 |
These results indicate that structural modifications can lead to improved enzyme inhibition, suggesting potential applications in cardiovascular diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of cyclopropane derivatives:
- Synthesis of Derivatives : A study synthesized various analogs of cyclopropane carboxylic acids and evaluated their binding affinities to enzymes involved in metabolic pathways. The results indicated that certain derivatives had enhanced binding constants, suggesting increased efficacy as enzyme inhibitors .
- Antiproliferative Effects : A comprehensive study demonstrated that specific structural features of cyclopropane derivatives significantly influence their antiproliferative effects against cancer cell lines. The study utilized molecular docking techniques to predict interactions between these compounds and target proteins .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds. For instance, oral administration of certain derivatives showed promising results in reducing tumor growth rates without significant side effects .
Q & A
Q. What are the critical synthetic steps and optimal conditions for preparing 1-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid?
The synthesis typically involves:
- Boc protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions (e.g., using DMAP or TEA as a base) to introduce the tert-butoxycarbonyl (Boc) protecting group .
- Cyclopropane formation : Utilizing [2+1] cycloaddition or transition-metal-catalyzed methods to construct the strained cyclopropane ring, requiring precise control of temperature (-10°C to 25°C) and solvent polarity (e.g., THF or DCM) .
- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions, with monitoring via HPLC to ensure >95% purity . Key data : Yields range from 50–70% after column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How do the Boc group and cyclopropane ring influence the compound’s stability and solubility?
- Boc group : Enhances solubility in organic solvents (e.g., THF, DCM) and prevents undesired side reactions by shielding the amine during synthesis. However, it is acid-labile, requiring careful pH control (pH 4–7) in aqueous environments .
- Cyclopropane ring : Introduces ring strain, increasing reactivity in ring-opening reactions. This strain also stabilizes conformational rigidity, which is advantageous in studying ligand-receptor interactions .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and cyclopropane ring geometry (coupling constants J = 5–8 Hz) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 334.3) .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopropane-phenyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for Boc deprotection?
Conflicting data on Boc removal (e.g., TFA vs. HCl in dioxane) can arise from solvent polarity or steric hindrance differences. Systematic optimization is recommended:
- Kinetic studies : Monitor deprotection rates via HPLC under varying conditions (e.g., 20–50% TFA in DCM, 0–25°C) .
- Side-reaction mitigation : Use scavengers (e.g., triisopropylsilane) to prevent carbocation formation during acidolysis .
Q. What strategies enhance the compound’s stability in biological assays?
- pH buffering : Maintain assays at pH 6.5–7.5 to avoid Boc group hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation .
- Prodrug derivatives : Temporarily esterify the carboxylic acid to improve cell membrane permeability .
Q. How does the cyclopropane ring affect interactions with enzymatic targets?
- Conformational restraint : The rigid cyclopropane enforces a specific spatial orientation, enhancing binding affinity to proteases or GPCRs. For example, cyclopropane-containing analogs show 3–5x higher potency than linear counterparts in kinase inhibition assays .
- Steric effects : The ring’s strain may facilitate covalent bond formation with catalytic residues in enzymes .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for cyclopropane ring-opening reactions (e.g., with electrophiles) to predict regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2) to guide structural modifications .
Methodological Challenges and Solutions
Q. How to address low yields in cyclopropane ring synthesis?
- Catalyst screening : Test transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereoselective cyclopropanation .
- Solvent optimization : Switch to less polar solvents (e.g., toluene) to reduce side-product formation .
Q. What are the best practices for resolving stereochemical uncertainties in the phenyl-cyclopropane moiety?
Q. How to design SAR studies for derivatives of this compound?
- Core modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate electronic properties .
- Functional group swaps : Substitute the carboxylic acid with sulfonamides or phosphonates to alter binding kinetics .
- Data correlation : Use IC₅₀ values from enzyme assays and logP measurements to establish structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
